molecular formula C19H18N6O2S2 B2878309 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852436-99-8

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2878309
CAS No.: 852436-99-8
M. Wt: 426.51
InChI Key: QZTIQOOGEVOMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound supplied for research purposes. It is identified by the CAS Number 852436-99-8 and has a molecular formula of C 19 H 18 N 6 O 2 S 2 and a molecular weight of 426.5 . The compound features a complex structure that incorporates both a [1,2,4]triazolo[4,3-b]pyridazine core and a 4-methylthiazol-2-yl acetamide group, linked by a thioether bridge . This molecular architecture is of significant interest in medicinal chemistry research. Heterocyclic compounds containing the 1,2,4-triazole moiety, similar to the one in this molecule, are frequently investigated for a wide spectrum of pharmacological activities. Published scientific reviews highlight that such scaffolds are commonly studied for their potential as anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agents, as well as enzyme inhibitors . Researchers are exploring this compound and its analogs to understand its mechanism of action and potential interactions with biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-3-27-14-6-4-13(5-7-14)18-23-22-15-8-9-17(24-25(15)18)28-11-16(26)21-19-20-12(2)10-29-19/h4-10H,3,11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIQOOGEVOMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It can be inferred from similar compounds that it may interact with its target protein (such as c-met kinase) and inhibit its activity. This inhibition could lead to a decrease in the signaling pathways regulated by the target protein, resulting in changes at the cellular level.

Pharmacokinetics

Similar compounds have shown potential as orally active inhibitors, suggesting that this compound may also have good oral bioavailability.

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17N5O2S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}

This structure incorporates a triazole ring, a pyridazine moiety, and a thioether linkage that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A related compound exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . These findings suggest that modifications in the structure can lead to enhanced anticancer activity.

Antimicrobial Properties

1,2,4-triazoles are known for their antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities. For example, certain triazole compounds demonstrated MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound under investigation may share similar properties due to its structural components.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives have been reported to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. For instance, studies have shown that specific triazoles can inhibit c-Met kinase activity at nanomolar concentrations . This suggests a potential for developing targeted therapies using this compound.

The biological activity of this compound likely involves multiple mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some triazole derivatives increase ROS levels within cells, contributing to cytotoxic effects.
  • Inhibition of Signaling Pathways : Targeting pathways such as c-Met can disrupt tumor growth and metastasis.

Case Studies

StudyCompoundCell LineIC50 Value
22iA5490.83 μM
22iMCF-70.15 μM
22iHeLa2.85 μM

These studies emphasize the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound : 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-Ethoxyphenyl (C3), 4-methylthiazol-2-yl (acetamide) Hypothesized kinase inhibition; thiazole enhances solubility and target specificity.
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide (721964-51-8) [1,2,4]triazolo[4,3-b]pyridazine 4-Ethoxyphenyl (C3), 4-fluorophenyl (acetamide) Reduced steric bulk compared to thiazole; fluorophenyl may improve membrane permeability.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6) [1,2,4]triazolo[4,3-b]pyridazine 3-Methyl (C3), N-methylphenyl (acetamide) Inhibits Lin28-let-7 interaction, promoting differentiation in cancer stem cells (CSCs).
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24) [1,2,4]triazino[5,6-b]indole 5-Methylindole, phenoxyphenyl (acetamide) 95% purity; indole core may enhance DNA intercalation but reduce metabolic stability.
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6) [1,2,4]triazolo[4,3-b]pyridazine 4-Methylphenyl (C3), unsubstituted acetamide Simpler structure; lacks heterocyclic substituents, potentially limiting target engagement.

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-methylthiazol-2-yl group in the target compound introduces a heterocyclic motif absent in analogues like 721964-51-8 (4-fluorophenyl). This likely enhances binding to kinases or receptors requiring sulfur-mediated interactions, as seen in thiazole-containing drugs like dasatinib .
  • Lin28-1632 demonstrates that methyl groups on the triazolo-pyridazine core (C3) improve protein-binding specificity, as seen in its CSC differentiation effects. The target compound’s 4-ethoxyphenyl group may similarly optimize hydrophobic interactions .

Physicochemical Properties :

  • The thioacetamide bridge in the target compound and analogues (e.g., Compound 24 ) increases metabolic stability compared to ester or amide linkages. However, electron-withdrawing groups (e.g., fluorine in 721964-51-8 ) may reduce solubility relative to the thiazole derivative .
  • Lin28-1632 ’s N-methylphenyl acetamide substituent contributes to higher logP values, suggesting the target compound’s thiazole group balances lipophilicity and aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid with 4-methylthiazol-2-amine, analogous to methods in (e.g., HATU-mediated amidation) .
  • Brominated analogues (e.g., Compound 25 ) require careful halogenation steps, whereas the target compound avoids bromine, simplifying purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.